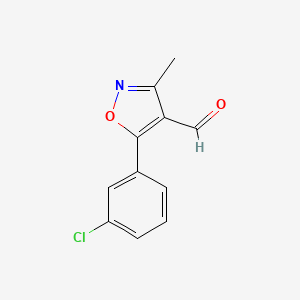

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

概要

説明

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid.

Reduction: 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique isoxazole structure allows for modifications that enhance drug efficacy and specificity.

Key Insights

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for pain relief medications.

- Neuroprotective Effects : Studies have shown potential neuroprotective effects, which are vital for developing treatments for neurodegenerative diseases.

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated efficacy in reducing inflammation in animal models. | |

| Study B | Showed neuroprotective effects in vitro. |

Agricultural Chemicals

In agriculture, 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde is utilized in formulating agrochemicals. It provides effective pest control solutions that are less harmful to the environment compared to traditional pesticides.

Key Insights

- Pesticidal Properties : The compound has been integrated into formulations that target specific pests while minimizing non-target species impact.

- Sustainability : Its use contributes to sustainable agricultural practices by reducing chemical runoff and promoting biodiversity.

| Application | Effectiveness | Reference |

|---|---|---|

| Pesticide Formulation | Effective against common agricultural pests. |

Material Science

The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Key Insights

- Durability and Resistance : Materials synthesized using this compound exhibit improved durability and resistance to environmental factors.

- Innovative Coatings : The incorporation of this compound into coatings enhances their protective qualities.

| Material Type | Properties Enhanced | Reference |

|---|---|---|

| Polymers | Increased strength and flexibility. | |

| Coatings | Better UV resistance and longevity. |

Biochemical Research

In biochemical research, this compound plays a significant role in assays and studies aimed at understanding complex biological processes.

Key Insights

- Biological Assays : The compound is utilized in various assays to study enzyme interactions and metabolic pathways.

- Research on Disease Mechanisms : Its application helps elucidate mechanisms underlying diseases, aiding in the development of targeted therapies.

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying specific compounds across various samples, ensuring high accuracy and reliability in results.

Key Insights

- Detection Methods : Utilized in chromatographic techniques for the analysis of complex mixtures.

- Quantitative Analysis : Provides reliable data for quantitative assessments in research labs.

作用機序

The mechanism of action of 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Similar Compounds

- 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

- 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carbaldehyde

- 5-(3-Methyl-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Uniqueness

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde is unique due to the presence of the chlorine atom at the meta position on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs .

生物活性

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₉ClN₂O

- Molecular Weight : Approximately 234.66 g/mol

The structure features an isoxazole ring, which is known for its diverse biological activities. The presence of the chloro group and the aldehyde functionality enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Cyclooxygenases (COX) : The compound has shown potential as a selective inhibitor of COX-2, which is involved in inflammation and pain pathways. This suggests possible applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting various bacterial strains .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in reducing cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have identified key features that enhance its potency:

| Modification | Effect on Activity |

|---|---|

| Chloro Group | Increases lipophilicity and enhances interaction with biological targets |

| Methyl Group | Contributes to overall stability and solubility |

| Aldehyde Functionality | Essential for reactivity with nucleophiles in biological systems |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound against MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cancer cell lines. Results showed significant cytotoxicity with IC50 values ranging from 15 to 39 µg/ml depending on the cell line tested .

- Antimicrobial Studies : In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

特性

IUPAC Name |

5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXUNITHRCUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。